Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride

Description

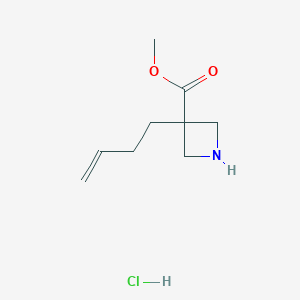

Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a but-3-enyl group at the 3-position and a methyl ester moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-3-4-5-9(6-10-7-9)8(11)12-2;/h3,10H,1,4-7H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFZANNOKGCTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)CCC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride typically involves the reaction of azetidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of azetidine with but-3-enyl bromide in the presence of a base, followed by esterification with methanol to form the methyl ester. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in various biochemical interactions.

Comparison with Similar Compounds

3-Methoxy-Azetidine Hydrochloride

EP-7041 Hydrochloride

- Molecular Formula : C₁₉H₂₇ClN₄O₄

- Molecular Weight : 435.90 g/mol

- Key Substituents : Cyclohexyl, pyridinyl, and carbamoyl groups appended to the azetidine core.

- Properties : The bulky cyclohexyl group enhances lipophilicity, favoring blood-brain barrier penetration. The compound acts as a potent Factor XIa inhibitor, demonstrating antithrombotic activity .

- Applications : Investigated for critical care anticoagulation therapies.

Methyl 3-Methylazetidine-3-carboxylate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Key Substituents : Methyl group and methyl ester at the 3-position.

- Properties : The methyl ester facilitates hydrolysis to carboxylic acids, a feature exploited in prodrug strategies. Its simplicity makes it a versatile intermediate in peptidomimetic synthesis .

Donepezil Hydrochloride

- Molecular Formula: C₂₄H₂₉ClNO₃

- Molecular Weight : 415.95 g/mol

- Key Substituents: Piperidine and indanone moieties.

- Its lipophilic structure enhances CNS bioavailability .

- Applications : FDA-approved for Alzheimer’s disease.

Comparative Analysis Table

*Estimated based on structural similarity.

Key Research Findings

Reactivity of But-3-enyl Group : The but-3-enyl substituent in this compound introduces a reactive alkene, enabling further functionalization (e.g., Michael additions or epoxidation), a feature absent in methyl- or methoxy-substituted analogs.

Salt Formation : Like EP-7041 and Donepezil, the hydrochloride salt improves pharmacokinetic properties by enhancing solubility and crystallinity .

Synthetic Utility : The methyl ester in Methyl 3-Methylazetidine-3-carboxylate HCl and the target compound allows for hydrolysis to carboxylic acids, a common strategy in prodrug activation .

Biological Activity

Methyl 3-but-3-enylazetidine-3-carboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-but-3-enylazetidine-3-carboxylate; hydrochloride is a derivative of azetidine, characterized by a carboxylate functional group and a butenyl side chain. Its molecular formula is C_8H_13ClN_2O_2, and it has a molecular weight of 194.65 g/mol. The compound's structure is crucial for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Research indicates that methyl 3-but-3-enylazetidine-3-carboxylate; hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Immunomodulatory Effects

The compound has been studied for its immunomodulatory effects, particularly in models of autoimmune diseases. In a murine model of experimental autoimmune encephalomyelitis (EAE), treatment with methyl 3-but-3-enylazetidine-3-carboxylate; hydrochloride resulted in reduced clinical scores and decreased inflammatory cell infiltration in the central nervous system. These findings suggest potential therapeutic applications in multiple sclerosis and other inflammatory conditions.

Case Study: EAE Model

A study conducted by Chumanevich et al. demonstrated that mice treated with the compound exhibited a significant reduction in the severity of EAE compared to control groups. Histological analysis revealed a marked decrease in demyelination and inflammatory cell presence in treated mice.

Cytotoxicity and Safety Profile

Toxicological assessments indicate that methyl 3-but-3-enylazetidine-3-carboxylate; hydrochloride has a favorable safety profile. In vitro cytotoxicity assays on human cell lines showed low toxicity with an IC50 greater than 100 µg/mL, indicating that the compound does not adversely affect normal cell viability at therapeutic concentrations.

The precise mechanism by which methyl 3-but-3-enylazetidine-3-carboxylate; hydrochloride exerts its biological effects is still under investigation. Preliminary studies suggest that it may modulate immune responses by inhibiting pro-inflammatory cytokine production, thereby reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.